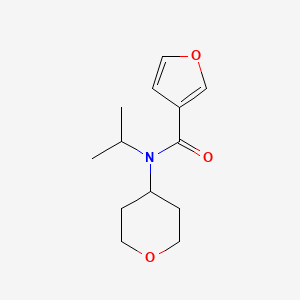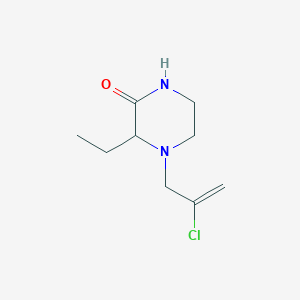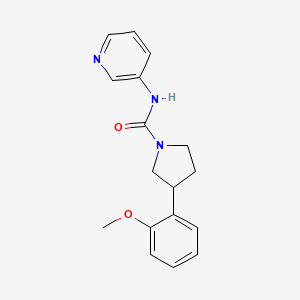
1-(4-Methylpiperidin-1-yl)-2-(4-pyrazol-1-ylphenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylpiperidin-1-yl)-2-(4-pyrazol-1-ylphenoxy)ethanone, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances called designer drugs. It was first synthesized in the 1960s and was later marketed as a legal high in the early 2000s. MDPV has been associated with a range of adverse effects, including addiction, psychosis, and death. Despite this, it continues to be used recreationally and has been identified in seized drug samples worldwide.
Mécanisme D'action
1-(4-Methylpiperidin-1-yl)-2-(4-pyrazol-1-ylphenoxy)ethanone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This means that it blocks the transporters that normally remove these neurotransmitters from the synapse, leading to increased levels of these chemicals in the brain. This results in a range of effects, including increased alertness, euphoria, and stimulation. The exact mechanism by which this compound produces its effects is not fully understood and requires further research.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its effects on neurotransmitter levels, it has been shown to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, leading to reduced blood flow to vital organs such as the heart and kidneys. These effects can be particularly dangerous in individuals with pre-existing cardiovascular conditions.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Methylpiperidin-1-yl)-2-(4-pyrazol-1-ylphenoxy)ethanone has been used in a number of laboratory experiments to investigate its effects on the brain and behavior. Its potency and selectivity for certain neurotransmitter systems make it a useful tool for studying the role of these chemicals in addiction and other psychiatric disorders. However, its potential for abuse and harmful effects limit its usefulness in certain types of experiments, particularly those involving human subjects.
Orientations Futures
There are a number of future directions for research on 1-(4-Methylpiperidin-1-yl)-2-(4-pyrazol-1-ylphenoxy)ethanone. One area of interest is the development of treatments for addiction and other psychiatric disorders that target the neurotransmitter systems affected by this compound. Another area of research is the development of new designer drugs that have similar effects to this compound but are less harmful. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and body.
Méthodes De Synthèse
The synthesis of 1-(4-Methylpiperidin-1-yl)-2-(4-pyrazol-1-ylphenoxy)ethanone involves the reaction of 4-methylpiperidine with 4-pyrazol-1-ylphenol in the presence of a base such as sodium hydroxide. The resulting product is then treated with ethyl chloroformate to form the final compound, this compound. The synthesis method has been described in detail in a number of scientific publications, including a paper by Baumann et al. (2012).
Applications De Recherche Scientifique
1-(4-Methylpiperidin-1-yl)-2-(4-pyrazol-1-ylphenoxy)ethanone has been the subject of extensive scientific research due to its potential for abuse and harmful effects. Studies have investigated its mechanism of action, biochemical and physiological effects, and potential therapeutic uses. One study by Marusich et al. (2014) found that this compound acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is thought to underlie the drug's addictive properties.
Propriétés
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-(4-pyrazol-1-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-14-7-11-19(12-8-14)17(21)13-22-16-5-3-15(4-6-16)20-10-2-9-18-20/h2-6,9-10,14H,7-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSPYSCSKLHPFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(3-cyanophenyl)-5-methyl-1,2,4-triazol-4-yl]-N,N-diethylacetamide](/img/structure/B7593455.png)
![2-cyclopropyl-5-[(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7593465.png)


![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) thiophene-3-carboxylate](/img/structure/B7593482.png)
![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) thiophene-2-carboxylate](/img/structure/B7593485.png)
![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) 2-methylfuran-3-carboxylate](/img/structure/B7593487.png)
![1-[[4-Fluoro-2-(trifluoromethyl)phenyl]methyl]-3-(1-methyl-6-oxopiperidin-3-yl)urea](/img/structure/B7593499.png)

![N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593530.png)
![1-[(5-Ethylthiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7593547.png)